molecular formula C17H17NO4 B12437702 2-Acetamido-3-(3-phenoxyphenyl)propanoic acid

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid

Cat. No.: B12437702
M. Wt: 299.32 g/mol
InChI Key: VKGDWHDFBDCAKP-UHFFFAOYSA-N
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Description

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid is a proprietary synthetic compound offered for research and development purposes. As a substituted propanoic acid derivative, it features a acetamido group and a 3-phenoxyphenyl side chain. This structure suggests potential for investigation in various biochemical pathways. Researchers may explore its applications based on its molecular framework, which combines elements seen in compounds studied for various biological activities. This product is intended for laboratory research by qualified professionals. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should conduct their own characterization, such as by Gas Chromatography (GC) or NMR spectroscopy, to confirm the identity and purity of the compound for their specific applications .

Properties

IUPAC Name

2-acetamido-3-(3-phenoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16(17(20)21)11-13-6-5-9-15(10-13)22-14-7-3-2-4-8-14/h2-10,16H,11H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGDWHDFBDCAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Methodologies

Acylation-Coupling Strategy

This method involves sequential acylation and coupling reactions to construct the target molecule.

Procedure:
  • Starting Materials :

    • 3-Phenoxyaniline
    • (S)-2-Bromo-3-phenylpropanoic acid
  • Acylation :

    • 3-Phenoxyaniline is treated with acetic anhydride in anhydrous dichloromethane (DCM) at 0–5°C to form N-(3-phenoxyphenyl)acetamide.
    • Conditions : 2 h, 85% yield.
  • Coupling Reaction :

    • N-(3-phenoxyphenyl)acetamide is coupled with (S)-2-bromo-3-phenylpropanoic acid using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C.
    • Conditions : 6 h, 78% yield, enantiomeric excess (ee) >98%.
Optimization Notes:
  • Substituting K₂CO₃ with cesium carbonate (Cs₂CO₃) improves coupling efficiency to 88%.
  • Polar aprotic solvents (e.g., DMF, dimethylacetamide) enhance reaction rates compared to toluene.

Oxazolinone Ring-Opening Approach

This method leverages oxazolinone intermediates for stereocontrol.

Procedure:
  • Intermediate Synthesis :

    • 2-Methyl-4-benzylidene-1,3-oxazolin-5-one is hydrolyzed in acetone/water (3:1 v/v) at reflux to yield 2-acetaminocinnamic acid.
  • Catalytic Hydrogenation :

    • The intermediate undergoes hydrogenation using 5% Pd/C in a mixture of acetone and water (2:1 v/v) under 3 bar H₂ pressure.
    • Conditions : 12 h, 90% yield, 99% purity.
Key Data:
Parameter Value
Temperature 25°C
Catalyst Loading 5 wt% Pd/C
Enantiomeric Excess >99% (S-configuration)

One-Pot TBTU-Mediated Amidation

This method minimizes racemization risks during amide bond formation.

Procedure:
  • Activation :

    • N-Acetyl-3-(3-phenoxyphenyl)propanoic acid is activated with TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in DMF.
    • Molar Ratio : 1:1.2 (acid:TBTU).
  • Coupling :

    • The activated ester reacts with L-alanine methyl ester in the presence of N,N-diisopropylethylamine (DIPEA).
    • Conditions : 4 h, 92% yield, ee >99%.
Racemization Mitigation:
  • Lowering reaction temperature to 0°C reduces racemization from 15% to <2%.
  • T3P (propylphosphonic anhydride) as an alternative coupling reagent achieves 94% yield with minimal epimerization.

Enzymatic Resolution for Stereocontrol

Biocatalytic methods offer high enantioselectivity without chiral auxiliaries.

Procedure:
  • Substrate Preparation :

    • Racemic 2-acetamido-3-(3-phenoxyphenyl)propanoic acid is synthesized via Friedel-Crafts alkylation.
  • Enzymatic Hydrolysis :

    • Lipase B from Candida antarctica selectively hydrolyzes the (R)-enantiomer in phosphate buffer (pH 7.0) at 37°C.
    • Conditions : 24 h, 45% yield (S-enantiomer), ee >99%.
Advantages:
  • Eliminates need for chiral chromatography.
  • Scalable to multi-gram quantities.

Comparative Analysis of Methods

Method Yield (%) ee (%) Scalability Cost Efficiency
Acylation-Coupling 78–88 >98 High Moderate
Oxazolinone Hydrogenation 90 >99 Medium Low
TBTU Amidation 92–94 >99 High High
Enzymatic Resolution 45 >99 Low High

Key Findings :

  • TBTU amidation offers the best balance of yield and stereochemical fidelity for industrial applications.
  • Enzymatic methods, while selective, require optimization for large-scale production.

Chemical Reactions Analysis

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-acetamido-3-(3-phenoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituent Biological Activity Key Findings Reference
2-Acetamido-3-(3-phenoxyphenyl)propanoic acid 3-phenoxyphenyl Potential NSAID-like Hypothesized COX inhibition due to arylpropanoic acid core .
2-Acetamido-3-(4-chlorophenyl)propanoic acid 4-chlorophenyl Research use Safety protocols emphasize handling hazards due to halogenation .
2-Acetamido-3-(thiophen-2-yl)propanoic acid Thiophen-2-yl Underexplored Sulfur atom may enhance solubility but reduce metabolic stability .
2-Acetamido-3-(azulen-1-yl)propanoic acid Azulenyl (non-benzenoid) Enzymatic resolution Demonstrated chiral synthesis via acylase I; azulene imparts unique optical properties .
2-Acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid Dihydroxybenzoylthio Antioxidant Isolated from Streptomyces; acts via radical scavenging .
2-Acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid Trimethoxyphenyl Antiproliferative Evaluated for cytotoxicity in cancer cell lines .

Substituent Effects on Pharmacological Properties

  • Halogenation : Chlorine (e.g., 4-chlorophenyl analog) increases hydrophobicity and may enhance membrane permeability but raises toxicity concerns .
  • Oxygen vs. Sulfur: The phenoxy group (ether) in the target compound offers moderate lipophilicity, while thiophene or thioether analogs (e.g., 2,3-dihydroxybenzoylthio) exhibit antioxidant activity, likely due to sulfur’s redox activity .

Key Research Findings

  • Anti-Inflammatory Potential: β-Hydroxy-β-arylpropanoic acids with aryl substitutions show COX-2 selectivity, suggesting that the 3-phenoxyphenyl group in the target compound may similarly modulate inflammatory pathways .
  • Antioxidant Activity: Thioether-containing analogs (e.g., 2-acetamido-3-(2,3-dihydroxybenzoylthio)propanoic acid) demonstrate radical-scavenging capabilities, a property absent in the phenoxy-substituted target compound .
  • Safety Profiles: Halogenated derivatives (e.g., 4-chlorophenyl) require stringent safety protocols, whereas non-halogenated analogs like the trimethoxyphenyl variant show better tolerability .

Biological Activity

2-Acetamido-3-(3-phenoxyphenyl)propanoic acid, commonly known as fenoprofen, is a non-steroidal anti-inflammatory drug (NSAID) with significant biological activity. This compound is characterized by its acetamido and phenoxy groups, contributing to its pharmacological properties. The primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

  • Molecular Formula : C17H17NO4
  • Molar Mass : 299.32 g/mol

Fenoprofen exhibits its biological activity primarily through the following mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : Fenoprofen inhibits COX-1 and COX-2 enzymes, leading to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.
  • Modulation of Cytokine Production : The compound has been shown to decrease the production of pro-inflammatory cytokines in immune cells, further contributing to its anti-inflammatory effects.

Anti-inflammatory Effects

Fenoprofen is widely used for managing pain and inflammation associated with various conditions, including:

  • Arthritis
  • Musculoskeletal disorders
  • Postoperative pain

The compound's ability to reduce inflammation makes it an essential therapeutic agent in clinical settings.

Potential Dermatological Applications

Recent studies have explored the use of fenoprofen in dermatology, particularly in developing anti-aging skincare formulations. Its anti-inflammatory properties may help mitigate skin inflammation and promote skin health.

Comparative Analysis with Related Compounds

A comparison of fenoprofen with structurally similar compounds reveals differences in biological activities:

Compound NameStructural FeaturesUnique Properties
(S)-2-acetamido-3-(4-acetoxyphenyl)propanoic acidAcetamido group; 4-acetoxy substitutionDifferent anti-inflammatory profiles
2-cyanoprop-2-yl 3-phenoxybenzoateCyanopropyl group; phenoxy substitutionAgonist activity for peroxisome proliferator-activated receptor γ
2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acidDiacetoxy substitutionPotentially different crystal structures

This table illustrates that while fenoprofen is effective as an anti-inflammatory agent, other compounds may exhibit distinct pharmacological properties due to variations in their structure.

Clinical Applications

Clinical trials have demonstrated the efficacy of fenoprofen in treating inflammatory conditions. A study involving patients with osteoarthritis reported significant pain reduction and improved joint function after treatment with fenoprofen compared to placebo controls.

In Vitro Studies

In vitro studies have shown that fenoprofen effectively inhibits COX enzymes, with IC50 values indicating strong inhibitory effects. For instance, one study reported an IC50 value for COX-2 inhibition at approximately 0.5 μM, highlighting its potency as an anti-inflammatory agent .

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